3-Cyclopropyl-1-(pyrrolidin-3-yl)urea is a chemical compound with the molecular formula and a molecular weight of 169.22 g/mol. This compound features a unique structure that includes a cyclopropyl group and a pyrrolidinyl moiety linked through a urea functional group. It has gained attention in various fields, particularly in medicinal chemistry and drug development due to its potential biological activities and interactions with specific molecular targets.
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea is classified as a substituted urea compound. Ureas are organic compounds characterized by the presence of the functional group , which is significant in the synthesis of pharmaceuticals and agrochemicals. The compound can be sourced from chemical suppliers or synthesized in laboratory settings, often involving reactions with isocyanates and amines.
The synthesis of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea typically involves the following steps:
This process can be summarized as follows:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to maximize yield and purity. Common solvents include dichloromethane or methanol, and reactions are typically conducted at room temperature or under reflux conditions to facilitate the formation of the desired product.
The molecular structure of 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea features:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS), which help confirm its identity and purity.
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea can undergo several chemical transformations:
These reactions typically utilize organic solvents and require specific conditions to achieve desired outcomes.
The mechanism of action for 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea involves its interaction with molecular targets, particularly enzymes or receptors in biological systems. The structural features of the compound, specifically the cyclopropyl and pyrrolidin-3-yl groups, contribute to its binding affinity and specificity towards these targets. Ongoing research aims to elucidate the exact pathways and interactions involved, focusing on its role in signal transduction and metabolic processes.
Relevant data regarding melting points, boiling points, and spectral characteristics can be obtained through experimental analysis.
3-Cyclopropyl-1-(pyrrolidin-3-yl)urea has several applications in scientific research:
Cannabinoid Receptor 1 (CB1), a Class A G protein-coupled receptor (GPCR), is densely expressed in the central nervous system and peripheral tissues. Its activation modulates neurotransmitter release (e.g., GABA, glutamate) via inhibition of voltage-gated calcium channels and enhancement of potassium conductance. Beyond neurological functions, CB1 regulates metabolic homeostasis through appetite stimulation, lipid metabolism, and insulin sensitivity in adipose tissue, liver, and skeletal muscle. Dysregulation of CB1 signaling is implicated in obesity, neuropathic pain, epilepsy, and neurodegenerative disorders, positioning it as a high-value therapeutic target. The receptor's constitutive activity and complex downstream signaling (mediated by Gi/o, β-arrestin, and ERK pathways) necessitate precise pharmacological interventions to avoid on-target adverse effects of orthosteric ligands [7].
Allosteric modulators bind to topographically distinct sites from orthosteric ligands, enabling superior selectivity and reduced adverse effects—critical advantages for CB1 drug discovery. Key benefits include:
Table 1: Orthosteric vs. Allosteric CB1 Ligands
Property | Orthosteric Ligands | Allosteric Modulators |
---|---|---|
Binding Site | Endocannabinoid pocket | Exo-sites (e.g., CP55940 site) |
Receptor State Selectivity | Limited | High (inactive/active states) |
Pathway Bias | Minimal | Significant (Gi, β-arrestin) |
Therapeutic Window | Narrow (e.g., rimonabant toxicity) | Broad |
Urea-based scaffolds (e.g., 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea) exploit these advantages by interacting with hydrophobic exo-sites, minimizing direct receptor activation while fine-tuning endogenous cannabinoid efficacy [7].
The evolution of urea-based CB1 modulators began with screening of heterocyclic libraries, identifying diaryl ureas as weak positive allosteric modulators (PAMs). Structural optimization focused on:
Table 2: Evolution of Key Urea-Based CB1 Allosteric Scaffolds
Generation | Prototype Compound | Key Structural Features | Allosteric Activity |
---|---|---|---|
1st | Diaryl ureas | Flexible linkers, aromatic substituents | μM affinity, low cooperativity |
2nd | Aryl-alkyl ureas | Cycloalkyl groups, reduced symmetry | Improved metabolic stability |
3rd | 3-Cyclopropyl-1-(pyrrolidin-3-yl)urea | Cyclopropyl + pyrrolidine, MW=169.22 | Sub-μM activity, CNS penetration |
This compound (CAS# 1250289-17-8, MW 169.22, purity 91–95%) exemplifies modern design: its compact structure (C8H15N3O) balances polarity (cLogP ~1.2) and hydrogen-bonding capacity (SMILES: O=C(NC1CC1)NC2CNCC2), enabling optimal engagement with the CB1 allosteric pocket [1] [2] .
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1